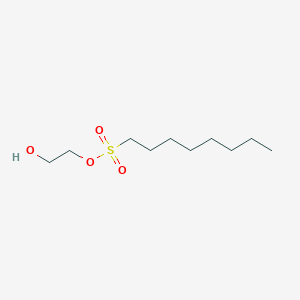
2-Hydroxyethyl octane-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxyethyl octane-1-sulfonate is an organic compound that belongs to the class of sulfonates. It is characterized by the presence of a sulfonate group attached to an octane chain with a hydroxyethyl group. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Hydroxyethyl octane-1-sulfonate can be synthesized through the reaction of octane-1-sulfonyl chloride with ethylene glycol. The reaction typically occurs under basic conditions, often using a base such as sodium hydroxide to facilitate the reaction. The general reaction scheme is as follows:
[ \text{Octane-1-sulfonyl chloride} + \text{Ethylene glycol} \rightarrow \text{this compound} + \text{Hydrochloric acid} ]
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous addition of ethylene glycol to a solution of octane-1-sulfonyl chloride under controlled temperature and pressure conditions. The reaction mixture is then neutralized, and the product is purified through distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxyethyl octane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonate group under basic conditions.
Major Products
Oxidation: The major product is 2-oxoethyl octane-1-sulfonate.
Substitution: Depending on the nucleophile, products can include sulfonamide or sulfonate ester derivatives.
Applications De Recherche Scientifique
2-Hydroxyethyl octane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and personal care products.
Mécanisme D'action
The mechanism of action of 2-Hydroxyethyl octane-1-sulfonate is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of hydrophobic and hydrophilic substances. This property is crucial in its applications in detergents and emulsifiers.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium 2-hydroxyethyl sulfonate: Similar in structure but with a shorter carbon chain.
Sodium dodecyl sulfate: Another surfactant with a longer carbon chain and sulfate group instead of sulfonate.
Uniqueness
2-Hydroxyethyl octane-1-sulfonate is unique due to its specific balance of hydrophobic and hydrophilic properties, making it particularly effective in applications requiring moderate surfactant strength. Its structure allows for versatility in both industrial and scientific applications, distinguishing it from other surfactants with either shorter or longer carbon chains.
Propriétés
Numéro CAS |
842071-44-7 |
|---|---|
Formule moléculaire |
C10H22O4S |
Poids moléculaire |
238.35 g/mol |
Nom IUPAC |
2-hydroxyethyl octane-1-sulfonate |
InChI |
InChI=1S/C10H22O4S/c1-2-3-4-5-6-7-10-15(12,13)14-9-8-11/h11H,2-10H2,1H3 |
Clé InChI |
ZVUMCNWULASPQB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCS(=O)(=O)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


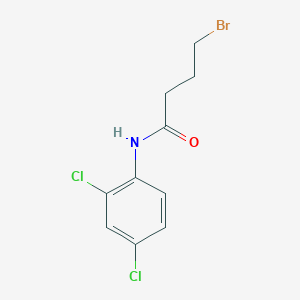
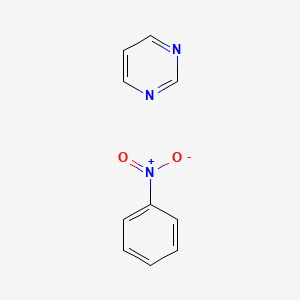
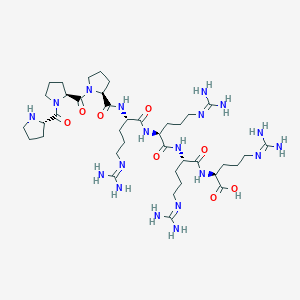
![N-[2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14197336.png)

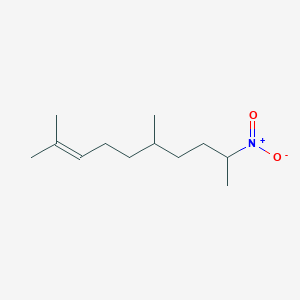
![2-(3-Oxo-3H-naphtho[2,1-b]pyran-1-yl)-N-(prop-2-yn-1-yl)acetamide](/img/structure/B14197344.png)
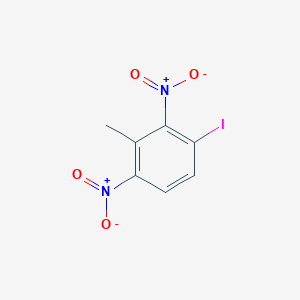

![5-Hydroxy-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14197376.png)

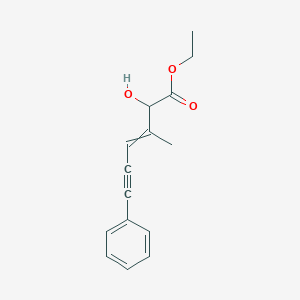

![4,6-Bis[(4-chlorophenyl)methoxy]-1,3,5-triazin-2(1H)-one](/img/structure/B14197398.png)
